molecular formula C12H7F3O B3059769 4-(2,3-Difluorophenyl)-2-fluorophenol CAS No. 1261765-47-2

4-(2,3-Difluorophenyl)-2-fluorophenol

Cat. No. B3059769
CAS RN: 1261765-47-2
M. Wt: 224.18
InChI Key: STPKPWGELDDWIB-UHFFFAOYSA-N
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Description

“4-(2,3-Difluorophenyl)phenylacetic acid” is a compound with the CAS Number: 1355247-27-6 and a molecular weight of 248.23 . Another related compound is “2,4-Difluorophenylacetic acid” with a CAS Number: 81228-09-3 and a molecular weight of 172.13 .


Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, “2,4-Difluorophenylacetic acid” has been used in the synthesis of nonpolar peptide nucleic acid monomers containing fluoroaromatics . Another compound, “(1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates”, can be obtained from the compound of formula IV by methods described by cyclopropanization reaction .


Molecular Structure Analysis

A study characterizes the molecular mobility in a molecular glass former, “5′- (2,3-difluorophenyl)-2′-ethoxy-4-pentyloxy-2,3-difluorotolane” (short name DFP25DFT), by broadband dielectric spectroscopy (BDS) .

Scientific Research Applications

Synthesis and Radiopharmaceutical Applications

4-(2,3-Difluorophenyl)-2-fluorophenol serves as a precursor in the synthesis of complex molecules, particularly in radiopharmaceuticals. For instance, bis(4-benzyloxyphenyl)iodonium salts are effective for the radiosynthesis of 4-[¹⁸F]fluorophenol, a valuable intermediate for developing more complex molecules with a 4-[¹⁸F]fluorophenoxy moiety. This synthesis is crucial for the creation of radiopharmaceuticals, which are instrumental in medical imaging and diagnosis (Helfer et al., 2013).

Fluorescent Probes and Sensing Applications

Fluorinated phenols, including variants like 4-(2,3-Difluorophenyl)-2-fluorophenol, are useful in developing fluorescent probes for sensing purposes. For example, derivatives like 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole have been applied in creating probes sensitive to magnesium and zinc cations. These compounds exhibit significant fluorescence enhancement under basic conditions and are notable for their high sensitivity and selectivity in metal cation detection (Tanaka et al., 2001).

Environmental and Biodegradation Studies

This compound also plays a role in environmental studies, particularly in understanding the biodegradation of fluorinated compounds. Research on the aerobic metabolism of monofluorophenols by bacteria like Pseudonocardia benzenivorans sheds light on the biotransformation and mineralization of these compounds. Such studies are essential for evaluating the environmental impact and biodegradability of fluorinated phenols (Kim et al., 2010).

Material Science and Polymer Research

In the field of material science, derivatives of fluorophenols are used in synthesizing high-performance polymers. These polymers exhibit distinguished thermal properties and solubility, making them suitable for applications in engineering plastics and membrane materials. The synthesis and characterization of such polymers contribute to advancements in materials science and technology (Xiao et al., 2003).

Safety and Hazards

The safety data sheet for a related compound, “N-(2,4-Difluorophenyl)thiourea”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

There seems to be a gap in the structural data for trisubstituted (fluorinated) benzamides, which could be a future direction for research .

properties

IUPAC Name

4-(2,3-difluorophenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-9-3-1-2-8(12(9)15)7-4-5-11(16)10(14)6-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPKPWGELDDWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684227
Record name 2',3,3'-Trifluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Difluorophenyl)-2-fluorophenol

CAS RN

1261765-47-2
Record name 2',3,3'-Trifluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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